Cas no 28812-09-1 (7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'S,4'R)-form, 4'-O-(3-Methyl-2-butenoyl), 3'-angeloyl)
![7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'S,4'R)-form, 4'-O-(3-Methyl-2-butenoyl), 3'-angeloyl structure](https://www.kuujia.com/scimg/cas/28812-09-1x500.png)
28812-09-1 structure
Product name:7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'S,4'R)-form, 4'-O-(3-Methyl-2-butenoyl), 3'-angeloyl
CAS No:28812-09-1
MF:C24H26O7
MW:426.459047794342
CID:278832
7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'S,4'R)-form, 4'-O-(3-Methyl-2-butenoyl), 3'-angeloyl Chemical and Physical Properties
Names and Identifiers
-
- 2-Butenoic acid,2-methyl-,7,8-dihydro-8,8-dimethyl-7-[(3-methyl-1-oxo-2-butenyl)oxy]-2-oxo-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-ylester, (2Z)- (9CI)
- 2-Butenoic acid,2-methyl-,7,8-dihydro-8,8-dimethyl-7-[(3-methyl-1-oxo-2-butenyl)oxy]-2-oxo-2H,6H-benzo[1,2-b:5,4-b']dipyran-6
- 2-Butenoicacid, 2-methyl-,7,8-dihydro-8,8-dimethyl-7-[(3-methyl-1-oxo-2-butenyl)oxy]-2-oxo-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-ylester, (Z)-
- 2H,6H-Benzo[1,2-b:5,4-b']dipyran, 2-butenoicacid deriv.
- Andelin
- Crotonic acid, 2-methyl-, 6-ester with7,8-dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one3-methylcrotonate, (Z)-(-)- (8CI)
- CID 101306694
- [Z,(-)]-2-Methyl-2-butenoic acid 7,8-dihydro-8,8-dimethyl-7-[(3-methyl-1-oxo-2-butenyl)oxy]-2-oxo-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-yl ester
- 7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'S,4'R)-form, 4'-O-(3-Methyl-2-butenoyl), 3'-angeloyl
-
- Inchi: 1S/C24H26O7/c1-7-14(4)23(27)30-21-16-11-15-8-9-19(25)28-17(15)12-18(16)31-24(5,6)22(21)29-20(26)10-13(2)3/h7-12,21-22H,1-6H3/b14-7-
- InChI Key: MUBXKIDUHCCWJE-AUWJEWJLSA-N
- SMILES: O1C2C=C3C(C=CC(=O)O3)=CC=2C(C(C1(C)C)OC(/C=C(\C)/C)=O)OC(/C(=C\C)/C)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 31
- Rotatable Bond Count: 6
- Complexity: 831
- Topological Polar Surface Area: 88.1
7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'S,4'R)-form, 4'-O-(3-Methyl-2-butenoyl), 3'-angeloyl Related Literature
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
28812-09-1 (7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'S,4'R)-form, 4'-O-(3-Methyl-2-butenoyl), 3'-angeloyl) Related Products
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 124-83-4((1R,3S)-Camphoric Acid)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 1622100-48-4(7-methoxy-8-methylquinoline)
Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk

Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
CN Supplier
Reagent

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent

atkchemica
Gold Member
CN Supplier
Reagent

Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
